molecular formula C18H19N3O2 B6043550 1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide

1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B6043550
M. Wt: 309.4 g/mol
InChI Key: UWHJYRRBSQDPKC-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MP-10 and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter and has been used as a tool to study the dopamine system. MP-10 has also been used to study the effects of dopamine on behavior and cognition. Additionally, MP-10 has been used to study the effects of dopamine on drug addiction and has been shown to have potential therapeutic applications in treating addiction.

Mechanism of Action

The mechanism of action of MP-10 involves its high affinity for the dopamine transporter. MP-10 binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in increased levels of dopamine in the synaptic cleft and increased activation of dopamine receptors. The increased activation of dopamine receptors is responsible for the biochemical and physiological effects of MP-10.
Biochemical and physiological effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals and has been used to study the effects of dopamine on behavior. MP-10 has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region associated with reward and addiction. Additionally, MP-10 has been shown to have potential therapeutic applications in treating addiction.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for lab experiments. It is a highly specific tool for studying the dopamine system and has been extensively studied for its potential applications in scientific research. However, there are also limitations to using MP-10 in lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Additionally, MP-10 is not suitable for studying the effects of dopamine on other neurotransmitter systems.

Future Directions

There are several future directions for research on MP-10. One area of research is the potential therapeutic applications of MP-10 in treating addiction. MP-10 has been shown to reduce drug-seeking behavior in animals and may have potential applications in treating addiction in humans. Another area of research is the development of new compounds that are more selective for the dopamine transporter. These compounds may have fewer side effects and be more effective tools for studying the dopamine system. Finally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its potential applications in scientific research.
Conclusion:
In conclusion, MP-10 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the dopamine transporter and has been used as a tool to study the dopamine system. MP-10 has various biochemical and physiological effects and has potential therapeutic applications in treating addiction. While there are limitations to using MP-10 in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 1-methyl-1H-pyrrole-2,5-dione in the presence of a coupling agent. The resulting intermediate is then reacted with phenylhydrazine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of MP-10.

Properties

IUPAC Name

1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-6-10-19-17(12)20-18(23)14-11-15(22)21(2)16(14)13-8-4-3-5-9-13/h3-10,14,16H,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHJYRRBSQDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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